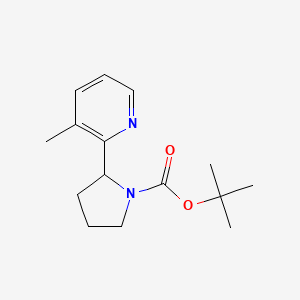

tert-Butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-7-5-9-16-13(11)12-8-6-10-17(12)14(18)19-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPGQMRMUNBMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

tert-Butoxycarbonyl (Boc) Protection Mechanism

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in pyrrolidine chemistry. As demonstrated in the synthesis of tert-butyl pyrrolidin-3-ylcarbamate derivatives, Boc introduction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIEA) or triethylamine (EtN). For example, tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate was synthesized via benzyl chloroformate (Cbz-Cl) activation under ice-cold conditions, achieving 87.2% yield. This underscores the compatibility of Boc with subsequent functionalization steps.

Stability and Deprotection Considerations

Boc-protected intermediates exhibit stability under basic and nucleophilic conditions but are cleavable via trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonal protection strategy enables sequential modifications, such as alkylation or reductive amination, without compromising the carbamate integrity.

Reaction Optimization and Purification Techniques

Solvent and Temperature Effects

Optimal alkylation yields (53–93%) were achieved using polar aprotic solvents (DMF, acetonitrile) at 0–25°C. For instance, tert-butyl (1-butylpyrrolidin-3-yl)carbamate synthesis required 2 h at room temperature in acetonitrile with DIEA. Elevated temperatures risk side reactions, as seen in patent CN105085510A, where formaldehyde-mediated cyclization at 10–20°C preserved product integrity.

Purification via Column Chromatography

Crude products were routinely purified using silica gel chromatography with eluents such as methylene chloride/methanol (40:1) or ethyl acetate/petroleum ether (1:5). These systems resolve Boc-protected intermediates from unreacted starting materials and byproducts.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

H-NMR spectra of Boc-protected pyrrolidines exhibit distinct resonances:

-

Pyrrolidine protons : Multiplet signals between δ 2.20–4.38 ppm, varying with substitution patterns.

For example, tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate showed characteristic isopentyl methyl signals at δ 0.89 ppm (d, Hz, 6H).

High-Performance Liquid Chromatography (HPLC)

Purity assessments via HPLC (e.g., 99.6% for (S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate) ensure compliance with pharmaceutical standards.

Comparative Analysis of Synthetic Routes

Table 1: Synthetic Approaches to Boc-Protected Pyrrolidines

Challenges and Mitigation Strategies

化学反应分析

反应类型

2-(3-甲基吡啶-2-基)吡咯烷-1-羧酸叔丁酯可以进行各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)和亲核试剂(例如,胺、醇)。这些反应通常在受控条件下进行,例如特定的温度和 pH 水平,以确保预期结果 .

形成的主要产物

这些反应形成的主要产物取决于反应类型和所用试剂。例如,氧化可能生成吡咯烷羧酸,而还原可能生成吡咯烷醇。取代反应可生成各种取代的吡咯烷衍生物 .

科学研究应用

2-(3-甲基吡啶-2-基)吡咯烷-1-羧酸叔丁酯在科学研究中有多种应用:

化学: 它用作合成复杂有机分子和药物的中间体。

生物学: 该化合物用于研究酶抑制剂和受体配体。

作用机制

2-(3-甲基吡啶-2-基)吡咯烷-1-羧酸叔丁酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物效应。确切的途径和分子靶标取决于该化合物使用时的具体应用和环境 .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in pyridine ring substituents, linker groups, or additional functional moieties:

*Note: Molecular weight in is listed ambiguously; values may require verification.

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) enhance stability but may reduce reactivity compared to electron-withdrawing groups (e.g., bromo, iodo) .

Positional Isomerism :

- The position of substituents on the pyridine ring significantly impacts molecular geometry and intermolecular interactions. For example, the 3-methylpyridin-2-yl group in the target compound may confer distinct steric and electronic effects compared to 2-methoxy-5-methylpyridin-3-yl analogs .

Analytical Data

- NMR Trends : Pyrrolidine protons typically resonate between δ 1.2–3.5 ppm, while pyridine protons appear downfield (δ 6.5–8.5 ppm). Methoxy groups show sharp singlets near δ 3.8 ppm .

- Mass Spectrometry : HRMS data for related compounds confirm molecular ions (e.g., [M+H]+ at m/z 392 for a methylpyridinyl analog) .

Commercial Availability and Pricing

Halogenated derivatives (e.g., iodo, bromo) are consistently priced higher due to synthetic complexity and reagent costs .

常见问题

Basic: What are the established synthetic routes for synthesizing tert-butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves three key steps:

Pyrrolidine Ring Formation : Cyclization of nitrogen-containing precursors (e.g., acetals or ketals) via intramolecular cyclization under basic conditions (e.g., KOH/EtOH) .

Pyridine Substitution : Coupling the pyrrolidine intermediate with 3-methylpyridine-2-yl groups using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Protection/Deprotection : Introduction of the tert-butyl carboxylate group via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

Key Considerations : Optimize reaction temperature (often 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields (typically 50–70%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidine backbone and substituents (e.g., tert-butyl at δ ~1.4 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H] for CHNO: expected m/z 276.18) .

Advanced: How can stereochemical challenges during synthesis be systematically addressed?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry at the pyrrolidine C2 position .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Note : Stereochemical mismatches (e.g., racemization during coupling) require rigorous reaction monitoring via TLC or in-situ IR .

Advanced: What strategies improve reaction yields and purity in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) for coupling steps to enhance efficiency .

- Workflow Integration : Use continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control and scalability .

Data-Driven Adjustment : Correlate reaction parameters (e.g., time, temperature) with LC-MS data to refine conditions .

Biological: What are the potential biological targets or mechanisms of action for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) due to the pyridine ring’s electron-deficient nature .

- Neuroprotection : Evaluate in vitro neuroprotective activity via glutamate-induced cytotoxicity models in SH-SY5Y cells .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for nicotinic acetylcholine receptors (nAChRs), leveraging the pyridine-pyrrolidine scaffold’s similarity to nicotine .

Data Analysis: How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Solvent Polarity Tests : Compare solubility in DMSO vs. water using nephelometry to identify discrepancies caused by solvent choice .

- Reactivity Validation : Replicate conflicting reactions under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 2-(chloromethyl)pyrrolidine derivatives) to identify trends in substituent effects .

Advanced: How does the 3-methylpyridine substituent influence the compound’s electronic properties?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution; the methyl group donates electron density via hyperconjugation, stabilizing the pyridine ring .

- Cyclic Voltammetry : Measure oxidation potentials to assess the substituent’s impact on redox behavior (expected shift due to methyl’s electron-donating effect) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep under argon at −20°C in amber vials to prevent hydrolysis of the tert-butyl ester .

- Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to detect degradation (e.g., tert-butyl group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。